molecular formula C7H6N2O2 B3190138 2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- CAS No. 39513-24-1

2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy-

Cat. No. B3190138
CAS RN: 39513-24-1
M. Wt: 150.13 g/mol
InChI Key: LVWUZNNDSSEHBV-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- is a chemical compound with the formula C7H6N2O . It is also known by other names such as 2-Benzimidazolinone, 2-Benzimidazolol, 2-Benzimidazolone, 2 (3H)-Benzimidazolone, 1,3-Dihydro-2H-benzimidazol-2-one, 2-Hydroxybenzimidazole, N,N’- (1,2-Phenyleneurea), o-Phenyleneurea, Urea, N,N’- (1,2-phenylene)-, Benzamidazole-2 (3H)-one, 2-Oxobenzimidazole, 2 (3H)-Oxobenzimidazole, 2-Hydroxy-1H-benzimidazole .


Molecular Structure Analysis

The molecular structure of 2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- consists of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6 (5)9-7/h1-4H, (H2,8,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of 2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- is 134.1353 . Unfortunately, the web search did not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis of Nitro and Nitramino Derivatives

The compound has been used in the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives . The preparation and properties of a series of these derivatives are described in detail. For example, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) and 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) have been synthesized .

Thermostable High-Energy Materials

The synthesized nitro and nitramino derivatives of the compound possess a high melting point (200–315 °C) and thermal stability . They can find potential application as new thermostable energetic materials .

Increased Energetic Characteristics

Some calculated preliminary energetic characteristics show that TriNBO, 5-Me-TriNBO, 5-methylnitramino-1,3-dihydro-2H-4,6-dinitrobenzimidazol-2-one, and 5-nitratoethylnitramino-1,3-dihydro-2H-4,6-dinitrobenzimidazol-2-one possess increased energetic characteristics in comparison with TNT and tetryl . The proposed nitrocompounds may find potential applications as thermostable high-energy materials .

Selective Protection of Nitrogen Atoms

Methods for selectively protecting one of the degenerate nitrogen atoms of the cyclic urea derivatives of 1,3-dihydro-2H-benzimidazol-2-one were developed . This selective protection is crucial for further functionalization of these compounds .

Synthesis of 1,4-Benzodiazepine-2-Ones Derivatives

The compound has been used in the synthesis of new derivatives of 1,4-benzodiazepine-2-ones . These biomolecules have wide biological activities and possess therapeutic applications .

Antifungal Activity

The compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4 derivatives . These derivatives have shown remarkable variation in antifungal activity depending upon substituents .

Mechanism of Action

Mode of Action

Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial and antioxidative effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Result of Action

Some benzimidazole derivatives have been reported to exhibit antimicrobial and antioxidative activities

properties

IUPAC Name

5-hydroxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWUZNNDSSEHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263583
Record name 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39513-24-1
Record name 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39513-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate 37 (3.6 g, 22 mmol) and 48% hydrogen iodide (30 mL) was heated to reflux (130° C.) and stirred for 12 h. The reaction mixture was neutralized to pH=8 with aq NaOH and then extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4, concentrated under vacuum and purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1) to give 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one (intermediate 38) (16.9 g, 80%). HPLC: 99%, RT 1.377 min. MS (ESI) m/z 151.0 [M+H]+. mp: 186-187° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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